molecular formula C19H13N3O4S B2698662 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-52-6

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2698662
CAS RN: 476673-52-6
M. Wt: 379.39
InChI Key: IQSLFMKIOQKWBF-AUWJEWJLSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiazole and has been synthesized using various methods. It has been found to exhibit significant biochemical and physiological effects and has been studied for its mechanism of action.

Scientific Research Applications

Photonic Applications of Pyrazoline Derivatives

Pyrazoline derivatives, similar in structural complexity to the compound of interest, have been explored for their potential in photonic applications. The study by Szukalski et al. (2015) delves into photoinduced birefringence in polymers doped with pyrazoline derivatives, demonstrating their utility in optical switchers and suggesting a prospective group of materials for photonic applications. The research highlights the dynamic and static photoinduced birefringence phenomena as pivotal for future design strategies in photonics (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Catalytic and Enzyme Inhibition Properties

Another research avenue involves the stereoselective synthesis of Z-acrylonitrile derivatives and their application in catalysis and as enzyme inhibitors. Parveen et al. (2014) synthesized a library of Z-acrylonitrile analogs, noting some compounds' strong inhibition against acetylcholinesterase (AChE), a key enzyme in neurobiology. This study highlights the compound's potential in creating eco-friendly synthetic pathways and its role in enzyme inhibition (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).

Fluorescence and Colorimetric Sensing

Further, the compound's analogs have been investigated for selective and sensitive detection of metal ions, demonstrating quick responses and excellent selectivity towards certain ions, as detailed by Manna, Chowdhury, and Patra (2020). Their work on a phenyl thiadiazole-based Schiff base chemosensor emphasizes the role of such compounds in environmental monitoring and chemical sensing (Manna, Chowdhury, & Patra, 2020).

Influence on Material Properties

Research on thiazole-based fluorophores, as discussed by Habenicht et al. (2015), explores the influence of nitro groups in push-pull chromophores, affecting the photophysical properties and quantum yields. This study offers insights into designing dyes with enhanced fluorescence properties, potentially applicable in developing new materials and sensors (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Corrosion Inhibition

Tetrazole derivatives, bearing structural resemblance, have been examined for their effectiveness as corrosion inhibitors. A study by Verma, Quraishi, and Singh (2016) on tetrazoles' inhibition efficiency on mild steel in acidic environments underlines the potential of such compounds in industrial applications, protecting metals against corrosion (Verma, Quraishi, & Singh, 2016).

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-4-2-3-13(9-15)16-11-27-19(21-16)14(10-20)7-12-5-6-18(23)17(8-12)22(24)25/h2-9,11,23H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLFMKIOQKWBF-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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